![molecular formula C25H37N5O B6126857 N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide](/img/structure/B6126857.png)
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a piperidine ring, and a pyrazole ring, all connected through a propanamide linkage. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: This involves the cyclization of suitable precursors, often using catalytic hydrogenation.
Formation of the Pyrazole Ring: This can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The individual rings are then coupled using amide bond formation reactions, typically involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This involves:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include:
Receptor Binding: Interaction with cell surface receptors, leading to signal transduction and cellular responses.
Enzyme Inhibition: Binding to enzymes, inhibiting their activity and affecting metabolic pathways.
相似化合物的比较
- **N-(1-benzylpyrrolidin-3-yl)-3-[1-(pyrazol-4-yl)methyl]piperidin-4-yl]propanamide
- **N-(1-benzylpyrrolidin-3-yl)-3-[1-(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide
Comparison:
Structural Differences: The presence of different substituents on the pyrazole ring can significantly alter the compound’s properties.
Biological Activity:
Chemical Reactivity: The reactivity of the compound can be influenced by the nature of the substituents, affecting the types of reactions it can undergo.
属性
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O/c1-2-30-19-23(16-26-30)18-28-13-10-21(11-14-28)8-9-25(31)27-24-12-15-29(20-24)17-22-6-4-3-5-7-22/h3-7,16,19,21,24H,2,8-15,17-18,20H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLJMNPZKMJNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCC(CC2)CCC(=O)NC3CCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6126777.png)
![2-prop-2-enylsulfanylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B6126784.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B6126800.png)
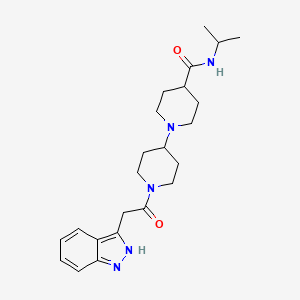
![13-Methyl-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B6126813.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)
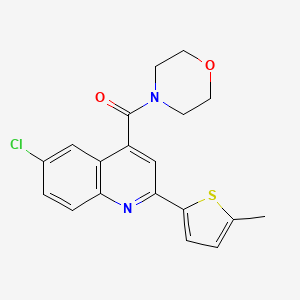
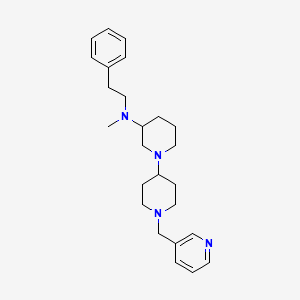
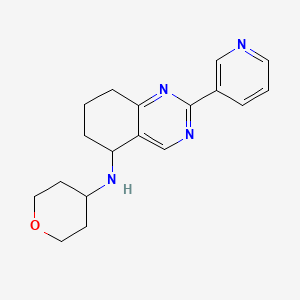
![[1-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B6126833.png)
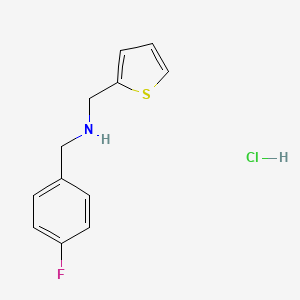
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B6126878.png)
![3-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6126885.png)
